molecular formula C24H18N2O2S B12131579 N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide

Cat. No.: B12131579
M. Wt: 398.5 g/mol
InChI Key: XHCGNCUHHREBBO-UHFFFAOYSA-N
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Description

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide is a fascinating compound with a complex structure. Its molecular formula is C30H21NO3S , and its average mass is approximately 475.56 Da . This compound belongs to the class of thiazepines and exhibits intriguing pharmacological properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide. One common approach involves the condensation of 4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in an appropriate solvent.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using optimized procedures. These methods ensure high yields and purity.

Chemical Reactions Analysis

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide undergoes various chemical reactions:

  • Oxidation : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can yield intermediates or derivatives.
  • Substitution : Substituents on the phenyl ring can be modified using appropriate reagents.

Major products formed during these reactions include acetylated derivatives and other functionalized compounds.

Scientific Research Applications

This compound has diverse applications:

  • Medicine : It may exhibit pharmacological effects, making it relevant for drug discovery.
  • Chemistry : Researchers study its reactivity and use it as a building block in organic synthesis.
  • Biology : Investigations into its biological activity and potential targets are ongoing.
  • Industry : It could find applications in materials science or specialty chemicals.

Mechanism of Action

The precise mechanism by which N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide is unique due to its fused indeno-thiazepine structure, similar compounds include:

These related compounds share some structural features but differ in substituents and functional groups.

Properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl]acetamide

InChI

InChI=1S/C24H18N2O2S/c1-14(27)25-16-12-10-15(11-13-16)24-21-22(17-6-2-3-7-18(17)23(21)28)26-19-8-4-5-9-20(19)29-24/h2-13,24,26H,1H3,(H,25,27)

InChI Key

XHCGNCUHHREBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

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